![molecular formula C8H7N3O B2958071 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile CAS No. 1248075-96-8](/img/structure/B2958071.png)
3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of “3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile” and its derivatives has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile” and its derivatives were corroborated by IR and NMR spectroscopy . The structures of the compounds were confirmed by elemental analysis .Scientific Research Applications
Comprehensive Analysis of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile Applications
The compound 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile is a versatile chemical with potential applications across various fields of scientific research. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Pharmaceutical Drug Synthesis: This compound serves as a precursor in the synthesis of imidazole-containing drugs . Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The presence of the pyrazine moiety can potentially enhance these properties, making it valuable in drug development.
Antitubercular Agents: The structural similarity to compounds with known antitubercular activity suggests that 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile could be a candidate for the synthesis of new antitubercular drugs . Its modification could lead to potent drugs against Mycobacterium tuberculosis .
Safety and Hazards
The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular potential against mycobacterium tuberculosis .
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes that result in their anti-tubercular activity .
Biochemical Pathways
It is likely that the compound interferes with the biochemical pathways of mycobacterium tuberculosis, leading to its anti-tubercular effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
Like most chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
properties
IUPAC Name |
3-prop-2-enoxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-2-5-12-8-7(6-9)10-3-4-11-8/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGWJACQNDDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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